An In-depth Technical Guide on the Core Chemical Properties of 2-(2-Methylphenyl)azepane
An In-depth Technical Guide on the Core Chemical Properties of 2-(2-Methylphenyl)azepane
This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's structure, predicted properties, relevant synthetic protocols, and potential biological significance.
Chemical Structure and Properties
The core structure of 2-(2-Methylphenyl)azepane consists of a seven-membered azepane ring substituted at the 2-position with a 2-methylphenyl (o-tolyl) group. The presence of the chiral center at the C2 position of the azepane ring means that this compound can exist as a racemic mixture of two enantiomers.
Table 1: Predicted and Analogue Chemical Properties
| Property | 2-Phenylazepane (Analogue) | 2-(2-Methylphenyl)azepane (Predicted) | Data Source |
| CAS Number | 3466-82-8 | Not Available | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇N | C₁₃H₁₉N | Calculated |
| Molecular Weight | 175.27 g/mol | 189.30 g/mol | [2][3] |
| Appearance | Not Specified | Predicted to be a colorless to pale yellow oil or low melting solid | Inferred |
| Boiling Point | Not Available | Predicted to be slightly higher than 2-Phenylazepane | Inferred |
| Melting Point | Not Available | Not Available | - |
| Solubility | Not Specified | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred |
Synthesis and Experimental Protocols
The synthesis of 2-arylazepanes can be achieved through various synthetic routes. A common strategy involves the preparation of a suitable precursor followed by cyclization. The synthesis of N-Boc-2-phenylazepane, a key intermediate, has been described and can be adapted for the synthesis of the target compound.
Experimental Protocol: Synthesis of N-Boc-2-(2-Methylphenyl)azepane (Adapted from similar syntheses)
This protocol describes a plausible method for the synthesis of the N-Boc protected precursor of the target compound.
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Preparation of the Precursor: A suitable starting material, such as a protected 6-amino-1-(2-methylphenyl)hexan-1-one, would be required. This can be synthesized from commercially available starting materials through standard organic chemistry transformations.
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Reductive Amination and Cyclization: The keto-amine precursor is subjected to reductive amination conditions. A common method involves the use of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in a suitable solvent like methanol or dichloromethane. This step facilitates the formation of the azepane ring.
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N-Boc Protection: The resulting secondary amine of the 2-(2-methylphenyl)azepane is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-2-(2-methylphenyl)azepane.
Experimental Protocol: Deprotection to Yield 2-(2-Methylphenyl)azepane
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Acidic Cleavage: The N-Boc protecting group is removed under acidic conditions. A common method involves dissolving the N-Boc-2-(2-methylphenyl)azepane in a solvent like dichloromethane or 1,4-dioxane and treating it with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Work-up: The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC). The solvent and excess acid are then removed under reduced pressure.
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Neutralization and Extraction: The residue is dissolved in water and the pH is adjusted to basic (pH > 10) with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
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Final Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, 2-(2-methylphenyl)azepane.
Spectral Data (Predicted)
While no specific spectral data for 2-(2-Methylphenyl)azepane is available, the following are predictions based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-(2-Methylphenyl)azepane
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the 2-methylphenyl group would appear in the range of δ 7.0-7.5 ppm. - The methyl protons on the phenyl ring would appear as a singlet around δ 2.3 ppm. - The proton at the C2 position of the azepane ring would likely be a multiplet in the range of δ 3.5-4.0 ppm. - The protons of the azepane ring would appear as a series of multiplets in the upfield region (δ 1.5-3.0 ppm). - The N-H proton would appear as a broad singlet. |
| ¹³C NMR | - Aromatic carbons would appear in the range of δ 125-145 ppm. - The methyl carbon would appear around δ 20 ppm. - The C2 carbon of the azepane ring would be in the range of δ 60-70 ppm. - The other azepane ring carbons would appear in the range of δ 25-50 ppm. |
| Mass Spec (MS) | - The molecular ion peak (M⁺) would be observed at m/z = 189.30. - Common fragmentation patterns would include the loss of the methylphenyl group or fragments of the azepane ring. |
| Infrared (IR) | - N-H stretching vibration would be observed around 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C stretching vibrations for the aromatic ring would be seen around 1450-1600 cm⁻¹. |
Biological Activity and Drug Development Potential
Azepane and its derivatives are important structural motifs in a variety of bioactive molecules with a wide range of medicinal and pharmaceutical properties. The 2-arylazepane scaffold, in particular, is of interest in drug discovery. For instance, 4-phenylazepane is the core structure of a series of opioid analgesics[5]. Benzazepine derivatives, which share a similar seven-membered nitrogen-containing ring fused to a benzene ring, have shown diverse pharmacological activities, including anti-depressant, anti-hypertensive, and anti-cancer properties[6].
The introduction of a 2-methylphenyl group to the azepane ring could modulate the compound's biological activity by influencing its binding to target receptors or enzymes. The ortho-methyl group can affect the conformation of the phenyl ring relative to the azepane ring, which could be a key factor in its interaction with biological targets. Structure-activity relationship (SAR) studies of related compounds often explore how different substituents on the aryl ring impact potency and selectivity[7][8][9].
Visualizations
Below are diagrams generated using Graphviz to illustrate key concepts related to 2-(2-Methylphenyl)azepane.
Caption: General Synthesis Workflow for 2-Arylazepanes
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Phenylazepane | CAS 3466-82-8 | LGC Standards [lgcstandards.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 3466-82-8|2-Phenylazepane|BLD Pharm [bldpharm.com]
- 5. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and biological activity of new 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
